3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid
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Overview
Description
3-(Azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid: is a complex organic compound that combines the structural features of azetidine, oxadiazole, and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid typically involves multiple steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under conditions that promote ring closure. Common reagents include strong bases like sodium hydride or potassium tert-butoxide.
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Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or bromide.
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Construction of the Oxadiazole Ring: : The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. Reagents such as phosphorus oxychloride or thionyl chloride can facilitate this cyclization.
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Addition of Trifluoroacetic Acid:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the difluoromethyl group, potentially yielding a variety of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluoromethyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials, such as enhanced stability, reactivity, or mechanical strength.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
- N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid
- 3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid
Uniqueness
Compared to similar compounds, 3-(azetidin-3-yl)-5-(difluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid stands out due to its combination of the azetidine ring, difluoromethyl group, and oxadiazole ring. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
2731010-38-9 |
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Molecular Formula |
C8H8F5N3O3 |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
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